molecular formula C7H7F2N3 B2403954 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile CAS No. 2228637-01-0

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile

Cat. No.: B2403954
CAS No.: 2228637-01-0
M. Wt: 171.151
InChI Key: OVDOAGKZCQGGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a nitrile group

Mechanism of Action

Mode of Action

It is known that difluoromethylation processes can involve bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . This suggests that the compound might interact with its targets through a similar mechanism, but more research is needed to confirm this and to understand any resulting changes.

Biochemical Pathways

It’s worth noting that difluoromethyl and trifluoromethyl groups are important structural motifs in many pharmaceutically relevant molecules because they are known to enhance chemical and metabolic stability, lipophilicity, and binding selectivity

Pharmacokinetics

It’s known that difluoromethylated compounds can be effectively produced under both basic and acidic conditions . This suggests that the compound might have similar ADME properties, but more research is needed to confirm this and to understand their impact on bioavailability.

Result of Action

It’s known that the nitrile group in the obtained compounds can be easily transformed into an amino or amide group, depending on the substrate

Action Environment

It’s known that the reagent is a bench-stable colorless liquid that is easy to work with . This suggests that the compound might have similar properties, but more research is needed to confirm this and to understand how environmental factors influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method includes the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile
  • 2-(3-(Chloromethyl)-1-methyl-4-pyrazolyl)acetonitrile
  • 2-(3-(Bromomethyl)-1-methyl-4-pyrazolyl)acetonitrile

Uniqueness

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and other applications .

Properties

IUPAC Name

2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3/c1-12-4-5(2-3-10)6(11-12)7(8)9/h4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDOAGKZCQGGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.